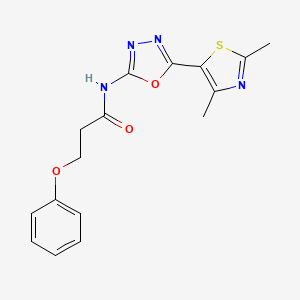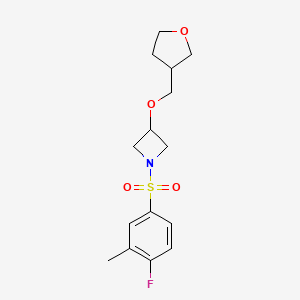![molecular formula C18H17ClN2OS B2409620 (4-Chlorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851803-42-4](/img/structure/B2409620.png)
(4-Chlorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of imidazolidine, which is a class of heterocyclic organic compounds. The structure suggests that it has a 4,5-dihydroimidazole ring substituted with a (4-chlorophenyl)methylsulfanyl group and a (3-methylphenyl)methanone group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 4,5-dihydroimidazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it has a (4-chlorophenyl)methylsulfanyl group and a (3-methylphenyl)methanone group attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloro group might increase its density and boiling point compared to compounds without halogens. The presence of the imidazole ring might make it a weak base .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
The synthesis of novel derivatives containing arylthio/sulfinyl/sulfonyl groups, similar in structure to the compound , has been explored for their potential herbicidal and insecticidal activities. Such studies aim to develop compounds with favorable biological activities by modifying the chemical structure through multi-step reactions and characterizations, including NMR, FT-IR, and HRMS analyses (Wang et al., 2015).
Molecular Docking and Anti-Candida Activity
Research on derivatives, including detailed characterization and molecular docking studies, has identified promising anti-Candida agents. These studies employ spectroscopic techniques and theoretical calculations to analyze the molecular structure, electronic properties, and potential energy distributions. Molecular docking studies provide insights into the interactions and binding energies between the compound and target proteins, contributing to the understanding of its potent anti-Candida activity (Jayasheela et al., 2018).
Development of Solution Formulations
In the pharmaceutical industry, the development of suitable solution formulations for poorly water-soluble compounds is crucial. Research focused on increasing in vivo exposure for compounds with potential medical applications has shown that solubilized, precipitation-resistant formulations achieve the highest plasma concentrations in animal models. Such studies are essential for the successful toxicological and clinical evaluation of new drug candidates (Burton et al., 2012).
Antiinflammatory and Antibacterial Agents
The synthesis of novel pyrazoline derivatives has been reported for their potential as antiinflammatory and antibacterial agents. Microwave-assisted synthesis methods have been employed to enhance reaction efficiency, yielding compounds characterized by various spectroscopic methods. Biological evaluations have demonstrated significant antiinflammatory and antibacterial activities, with molecular docking studies suggesting their mechanism of action (Ravula et al., 2016).
Anticancer and Antimicrobial Agents
Another area of application is the synthesis and evaluation of novel compounds for anticancer and antimicrobial activities. Studies have explored the structural and biological properties of new heterocyclic compounds, incorporating oxazole, pyrazoline, and pyridine moieties. Anticancer activity assessments against a panel of cancer cell lines, along with in vitro antibacterial and antifungal tests, have highlighted the potential of these compounds in addressing microbial resistance to pharmaceutical drugs and in cancer treatment (Katariya et al., 2021).
Propiedades
IUPAC Name |
(4-chlorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-13-3-2-4-14(11-13)12-23-18-20-9-10-21(18)17(22)15-5-7-16(19)8-6-15/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITLLJXICNXWFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-bromofuran-2-carboxylate](/img/structure/B2409540.png)

![Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2409542.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2409544.png)
![3-[(3-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2409546.png)
![2-{[(2,3-Dihydroxyphenyl)methyl]amino}-2-phenylacetic acid](/img/structure/B2409548.png)

![[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2409552.png)
![N-(2,4-difluorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2409553.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2409554.png)
![ethyl 2-(2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2409556.png)
